2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidin-4-one derivative featuring a 1,2,4-oxadiazole substituent. Its core structure combines a bicyclic thienopyrimidine scaffold with a sulfur-linked methyloxadiazole group. Key structural features include:
- Thieno[3,2-d]pyrimidin-4(3H)-one backbone: Known for its planar aromatic system, which facilitates interactions with biological targets like kinases or DNA .
- 4-Fluorophenyl group at position 3: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
- 1,2,4-Oxadiazole ring: A heterocycle with electron-withdrawing properties, improving binding affinity through hydrogen bonding and π-π stacking .
- 4-Chlorophenyl substitution on oxadiazole: Chlorine’s electronegativity and steric effects may optimize target engagement and pharmacokinetics .
This compound’s design aligns with trends in medicinal chemistry, where fused heterocycles and halogenated aryl groups are leveraged for anticancer and antibacterial applications .
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClFN4O2S2/c22-13-3-1-12(2-4-13)19-25-17(29-26-19)11-31-21-24-16-9-10-30-18(16)20(28)27(21)15-7-5-14(23)6-8-15/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXDJHGFOYBYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)SC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClFN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Position :
- The 4-chlorophenyl group on the oxadiazole (target compound) is associated with higher activity than 2-chlorophenyl analogs (e.g., ), likely due to better steric and electronic compatibility with target proteins .
- Fluorophenyl vs. Fluorobenzyl : The target compound’s 4-fluorophenyl group (directly attached) may offer superior metabolic stability compared to benzyl-linked fluorophenyl groups (e.g., ), which are prone to oxidative cleavage.
Heterocyclic Systems: 1,2,4-Oxadiazole (target compound) vs. 1,2,4-Triazole: Oxadiazoles exhibit stronger hydrogen-bonding capacity, while triazoles (e.g., ) may enhance π-stacking but reduce solubility . Thieno[3,2-d]pyrimidine vs. Pyrrolo-Triazolo-Pyrimidine: Fused pyrrolo systems (e.g., ) show higher anticancer potency but may suffer from synthetic complexity and poor bioavailability.
Biological Activity Trends :
- Compounds with dual halogenated aryl groups (e.g., 4-chlorophenyl + 4-fluorophenyl) demonstrate synergistic effects in anticancer activity, as seen in .
- Methyl or carboxylate substituents (e.g., ) can modulate solubility but may reduce target affinity due to steric effects.
Physicochemical and Pharmacokinetic Properties
Key Insights:
- The target compound’s balanced LogP (~3.5) suggests favorable membrane permeability without excessive hydrophobicity.
- Higher hydrogen-bond acceptors in pyrrolo-triazolo systems (e.g., ) may limit blood-brain barrier penetration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
